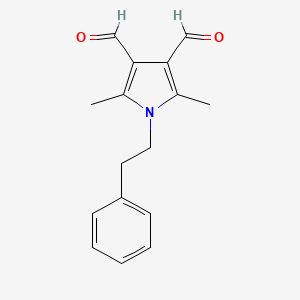

2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde

描述

属性

IUPAC Name |

2,5-dimethyl-1-(2-phenylethyl)pyrrole-3,4-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-12-15(10-18)16(11-19)13(2)17(12)9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWYDYXQJGFCTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1CCC2=CC=CC=C2)C)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the Paal–Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring . The reaction conditions typically include heating the reactants in an acidic or basic medium.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Paal–Knorr reaction for large-scale synthesis. This includes using efficient catalysts, controlling reaction temperatures, and employing purification techniques to obtain high yields and purity .

化学反应分析

Types of Reactions

2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarboxylic acid.

Reduction: 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbinol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes

作用机制

The mechanism of action of 2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This interaction can trigger various cellular pathways, including apoptosis or inhibition of cell proliferation .

相似化合物的比较

Substituent Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Reactivity and Functional Group Analysis

- Aldehyde Reactivity : The target compound’s aldehyde groups enable condensation reactions (e.g., formation of Schiff bases) and nucleophilic additions, similar to its sulfonyl and dichloro analogues . However, the electron-donating phenylethyl group may reduce aldehyde electrophilicity compared to the electron-withdrawing sulfonyl or chlorine substituents in analogues.

- Substituent Effects: The sulfonyl group in C₁₄H₁₃NO₄S enhances crystal packing via C–H⋯O hydrogen bonds, resulting in a higher melting point (122°C) . Azide groups in C₁₃H₉O₂N₇ introduce explosive hazards but enable click chemistry applications, contrasting with the target compound’s aldehydes .

Crystallographic and Structural Insights

- The sulfonyl analogue (C₁₄H₁₃NO₄S) exhibits a dihedral angle of 88.7° between the pyrrole and benzene rings, with aldehyde groups slightly deviating from the pyrrole plane. This geometry is stabilized by C–H⋯O interactions, forming a 3D framework .

生物活性

2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C15H17N

- Molecular Weight : 227.302 g/mol

- Density : 1.0 g/cm³

- Boiling Point : 386.3 °C

- Flash Point : 187.4 °C

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antioxidant Activity : This compound has shown potential as an antioxidant, which can help mitigate oxidative stress in cells.

- Antiproliferative Effects : Studies indicate that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.

- Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation, potentially through the inhibition of pro-inflammatory cytokines.

Antioxidant Activity

A study demonstrated that derivatives of pyrrole compounds exhibit significant antioxidant properties. The presence of the dimethyl and phenethyl groups enhances the electron-donating ability of the compound, which is crucial for scavenging free radicals.

Antiproliferative Effects

Research published in Molecules highlighted that pyrrole derivatives, including this compound, showed promising results against various tumor cell lines. The mechanism involved the modulation of cell cycle progression and induction of apoptosis through caspase activation pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.5 | Caspase activation |

Anti-inflammatory Properties

In a pharmacological study, the compound was evaluated for its anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Results indicated a significant reduction in edema compared to control groups.

常见问题

Q. What are the recommended synthetic routes for 2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-3,4-dicarbaldehyde, and how do yields vary between methods?

A general method involves using 2,5-bis(1,3-benzodithiol-2-yl)pyrroles as intermediates, followed by hydrolysis with HgO–35% HBF₄–DMSO, achieving yields of 32–90% depending on substituents . Alternative routes include sodium sulfide-mediated alkylation of halo compounds in dry DMF, though reaction times (e.g., 23 hours for sulfanylation) and purification steps (aqueous ethanol recrystallization) can impact scalability .

Q. How should researchers characterize the structural integrity of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry and substituent positions, as demonstrated in crystallographic studies of analogous pyrrole-dicarbaldehydes . Complementary techniques include:

- ¹H/¹³C NMR : To verify substituent patterns (e.g., methyl groups at δ 2.14 ppm, aldehydes at δ 9.8–10.2 ppm) .

- IR spectroscopy : Key bands at ~1750 cm⁻¹ (C=O stretch) and ~2900 cm⁻¹ (C-H stretch) confirm aldehyde and alkyl groups .

Q. What safety protocols are critical when handling this compound?

Due to reactive aldehyde groups and potential sensitivity to moisture, store the compound in dry, corrosion-resistant containers under inert gas. Avoid skin contact and inhalation using PPE (gloves, fume hoods). Emergency measures for exposure include rinsing with water (15+ minutes for eyes/skin) and immediate medical consultation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyrrole-dicarbaldehyde derivatives?

Discrepancies in bioactivity (e.g., anticancer vs. inactive results) may arise from assay conditions (cell line specificity, concentration ranges) or compound purity. Mitigation strategies include:

Q. What experimental designs optimize the stability of aldehyde functionalities during derivatization?

Aldehydes are prone to oxidation and nucleophilic attack. Strategies include:

Q. How can computational modeling guide the design of pyrrole-dicarbaldehyde-based inhibitors?

Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to targets like kinase enzymes. Focus on:

- Electrostatic complementarity : Aldehyde groups may form hydrogen bonds with catalytic residues.

- Substituent effects : Methyl and phenylethyl groups influence steric bulk and lipophilicity, impacting membrane permeability .

Q. What methodologies validate the environmental stability of this compound in material science applications?

Assess degradation under UV light, humidity, and thermal stress via:

- Accelerated aging tests : Expose samples to 60°C/75% RH for 28 days, monitoring aldehyde oxidation by FTIR.

- LC-MS metabolite profiling : Identify breakdown products (e.g., carboxylic acids) in aqueous media .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。